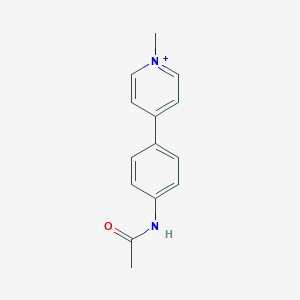
1-Methyl-4-(4'-acetamidophenyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(4'-acetamidophenyl)pyridinium (abbreviated as MAP) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MAP is a positively charged organic molecule that can interact with negatively charged biological molecules such as DNA and proteins. This property makes MAP a useful tool for studying various biological processes and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is based on its ability to interact with negatively charged biological molecules such as DNA and proteins. When 1-Methyl-4-(4'-acetamidophenyl)pyridinium binds to these molecules, it can alter their structure and function, leading to changes in cellular processes and signaling pathways. The exact mechanism of action of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is still under investigation, but it is believed to involve electrostatic interactions and hydrogen bonding.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-(4'-acetamidophenyl)pyridinium has been shown to have a number of biochemical and physiological effects, including the ability to inhibit protein-protein interactions, modulate enzyme activity, and alter gene expression. These effects can have important implications for various biological processes, such as cell signaling, metabolism, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-4-(4'-acetamidophenyl)pyridinium in scientific research is its ability to interact with negatively charged biological molecules, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using 1-Methyl-4-(4'-acetamidophenyl)pyridinium, such as its potential toxicity and limited solubility in aqueous solutions. Careful consideration must be given to the concentration and exposure time of 1-Methyl-4-(4'-acetamidophenyl)pyridinium in experiments to avoid unwanted effects.
Direcciones Futuras
There are many potential future directions for research involving 1-Methyl-4-(4'-acetamidophenyl)pyridinium, including the development of new methods for synthesizing and characterizing the compound, as well as the exploration of its potential applications in drug discovery and disease diagnosis. Some possible areas of research include the use of 1-Methyl-4-(4'-acetamidophenyl)pyridinium as a fluorescent probe for imaging biological processes in vivo, the development of 1-Methyl-4-(4'-acetamidophenyl)pyridinium-based therapies for cancer and other diseases, and the investigation of the role of 1-Methyl-4-(4'-acetamidophenyl)pyridinium in various physiological processes such as inflammation and oxidative stress.
Métodos De Síntesis
1-Methyl-4-(4'-acetamidophenyl)pyridinium can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 4-acetamidobenzaldehyde with methylpyridine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Methyl-4-(4'-acetamidophenyl)pyridinium has been used in a wide range of scientific studies, including DNA sequencing, protein structure analysis, and drug discovery. One of the most important applications of 1-Methyl-4-(4'-acetamidophenyl)pyridinium is in the field of biochemistry, where it is used to study the interactions between proteins and other biomolecules. 1-Methyl-4-(4'-acetamidophenyl)pyridinium can also be used as a fluorescent probe to visualize biological processes in living cells.
Propiedades
Número CAS |
106362-27-0 |
|---|---|
Nombre del producto |
1-Methyl-4-(4'-acetamidophenyl)pyridinium |
Fórmula molecular |
C14H15N2O+ |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
N-[4-(1-methylpyridin-1-ium-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-14-5-3-12(4-6-14)13-7-9-16(2)10-8-13/h3-10H,1-2H3/p+1 |
Clave InChI |
CBYFCTZDCHHFOQ-UHFFFAOYSA-O |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Otros números CAS |
106362-27-0 |
Sinónimos |
1-methyl-4-(4'-acetamidophenyl)pyridinium 1-methyl-4-(4'-acetamidophenyl)pyridinium iodide MACPP+ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



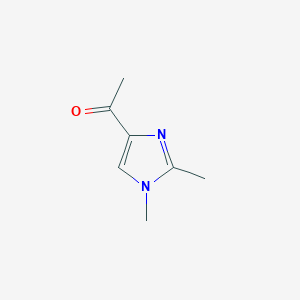
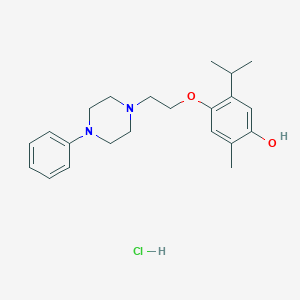
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)

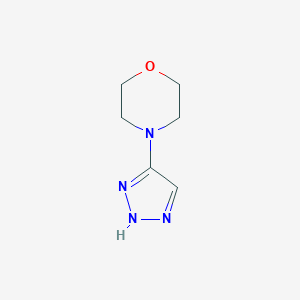
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
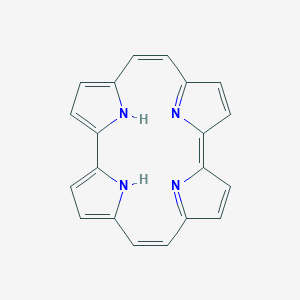
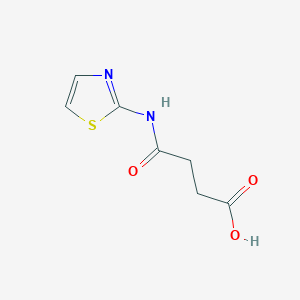
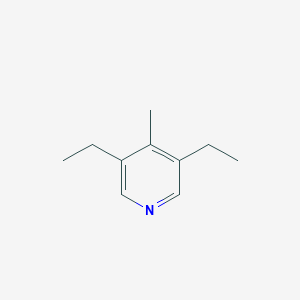
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
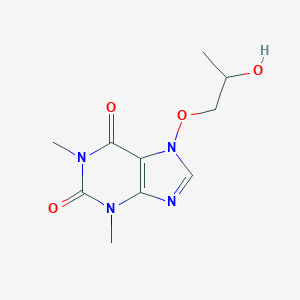
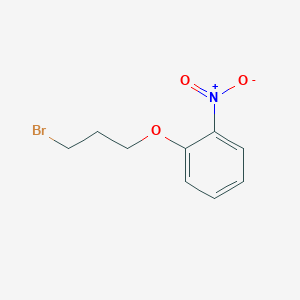

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)